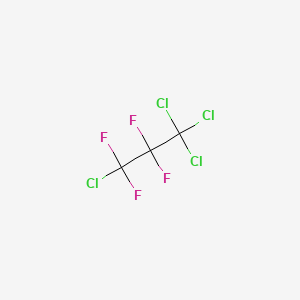

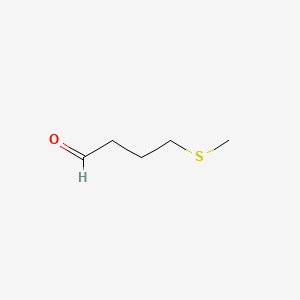

![molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7](/img/structure/B1345265.png)

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Structure-Activity Relationship Analysis

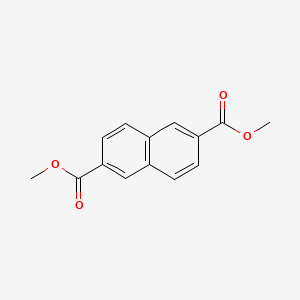

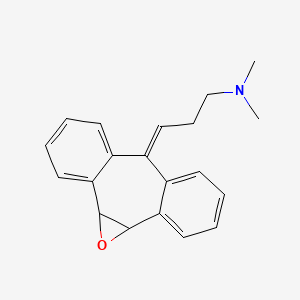

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is not directly reported in the provided papers. However, a related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was synthesized and identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) process. The structure-activity relationship (SAR) around this hit was explored, and the X-ray coordinates of the ligand with cdk5 were reported, revealing an unusual binding mode to the hinge region via a water molecule . This information suggests that the synthesis of related thiazole compounds might involve similar strategies and that their activity could be modulated by the substitution pattern on the thiazole ring.

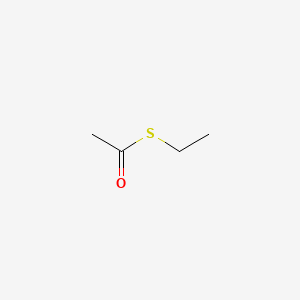

Molecular Structure Analysis

X-ray crystallography has been utilized to study the binding of related sulfonamide compounds to enzymes. For instance, the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide to human carbonic anhydrase isozyme II was elucidated, showing the canonical binding mode to the zinc ion and interactions with specific amino acid residues . Although the compound is not directly studied, the reported binding interactions provide insights into how similar thiazole sulfonamides might interact with their biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. However, a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . This suggests that similar thiazole compounds could be synthesized through reactions involving amino groups and electrophilic sulfonate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine are not directly reported. However, spectroscopic and computational analyses were performed on a related compound, which was characterized using IR, 1H, and 13C NMR spectroscopy. Theoretical investigations included density functional theory (DFT) calculations, which provided insights into the stability of different tautomeric forms and the non-linear optical (NLO) properties of the molecule . These analyses suggest that similar thiazole compounds could exhibit interesting optical properties and that their stability might be influenced by tautomerism.

Applications De Recherche Scientifique

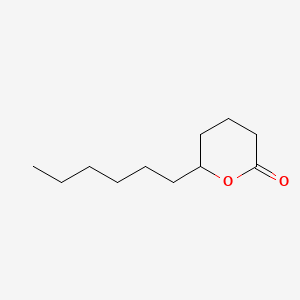

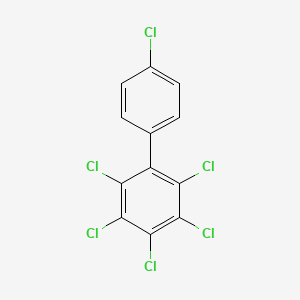

Antimicrobial and Antifungal Activities

A study synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including derivatives similar to the requested compound, showing significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Another research developed novel imidazothiazole sulfides and sulfones, which demonstrated better anthelmintic and anti-inflammatory activities (Shetty et al., 2010).

Anti-inflammatory and Anthelmintic Activities

The compounds synthesized from derivatives of the specified chemical showed promising results in anti-inflammatory and anthelmintic testing, highlighting their potential for developing new treatments in these areas (Shetty et al., 2010).

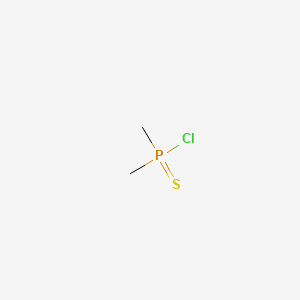

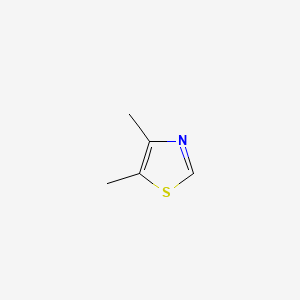

Photophysical Properties for Sensing Applications

Research into 5-amino-2-(4-methylsulfanylphenyl)thiazoles, closely related to the specified compound, explored their photophysical properties. This study is significant for developing fluorescent molecules useful in material sciences, sensing hazardous compounds and metals, and biomolecular sciences, demonstrating the versatility of thiazole derivatives in scientific research (Murai et al., 2018).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, structurally related to the requested compound, were synthesized and tested for in vitro activity against Mycobacterium tuberculosis, showing significant activity. This highlights the potential use of such compounds in treating tuberculosis and their safety profile in cytotoxicity studies against mouse fibroblasts (Chitra et al., 2011).

Mécanisme D'action

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .

Propriétés

IUPAC Name |

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSLQISXRKZGHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CN=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640032 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine | |

CAS RN |

90484-42-7 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.